REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[OH:16][N+:17]([O-:18])=[O:19].[S:11](=[O:12])(=[O:13])([OH:14])[OH:15]>>[CH2:1]1[CH2:2][NH:3][c:4]2[cH:5][c:6]([N+:17](=[O:16])[O-:18])[cH:7][cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2c(c1)NCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |